

"Isopropyl 2-Isopropylphenyl Ether" CAS number 14366-59-7 properties

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Compound of Interest

Compound Name: *Isopropyl 2-Isopropylphenyl Ether*

Cat. No.: *B134431*

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Isopropyl 2-Isopropylphenyl Ether: A Comprehensive Technical Guide

CAS Number: 14366-59-7

Synonyms: 1-Isopropoxy-2-isopropylbenzene, o-Cumenyl Isopropyl Ether, Propofol EP Impurity K

Introduction

Isopropyl 2-isopropylphenyl ether, with the CAS registry number 14366-59-7, is an organic compound that has garnered interest in various chemical and pharmaceutical research areas. It is recognized as a significant impurity of the widely used intravenous anesthetic, propofol, designated as Propofol EP Impurity K.^{[1][2][3][4]} Beyond its relevance in pharmaceutical quality control, this ether derivative serves as a catalyst in rearrangement reactions for the preparation of o-alkylated phenols and has been utilized in the synthesis of potent subtype-selective retinoid X receptor (RXR) agonists. This guide provides a detailed overview of the known properties, synthesis, and analytical data for **Isopropyl 2-Isopropylphenyl Ether**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of **Isopropyl 2-Isopropylphenyl Ether** are summarized in the table below, compiled from various chemical data sources.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₈ O	[1][5][6][7]
Molecular Weight	178.27 g/mol	[1][6][7]
Appearance	Liquid, Colourless Oil	[7]
Boiling Point	93-96 °C at 4 Torr	[7]
Density	0.9446 g/cm ³	[7]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate.	[7]
Storage Temperature	2-8 °C	[7]
InChI	InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3	[1][5][7]
InChIKey	KPXDDAHZRPCKJH-UHFFFAOYSA-N	[1][5][7]
Canonical SMILES	<chem>CC(C)C1=CC=CC=C1OC(C)C</chem>	[1][5][7]

Synthesis

The primary synthetic route to **Isopropyl 2-Isopropylphenyl Ether** is the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific synthesis, 2-isopropylphenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, attacking isopropyl bromide to form the ether.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a detailed method for the synthesis of **Isopropyl 2-Isopropylphenyl Ether**:

Materials:

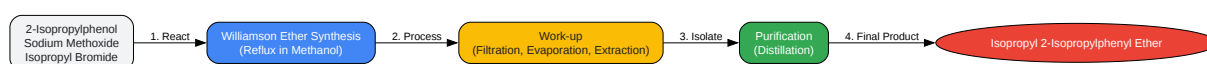
- 2-Isopropylphenol

- Methanol (dry)
- Sodium metal
- Isopropyl bromide
- Diethyl ether
- Claisen's alkali
- Anhydrous magnesium sulfate

Procedure:

- Preparation of Sodium Methoxide: In a suitable reaction vessel under a nitrogen atmosphere, react 13.1 g (0.57 mol) of sodium metal with 150 ml of dry methanol to prepare a solution of sodium methoxide.
- Formation of the Phenoxide: To the stirred solution of sodium methoxide, add a solution of 75 g (0.54 mol) of 2-isopropylphenol in 60 ml of methanol.
- Nucleophilic Substitution: To this stirred solution, add 82.2 g (0.66 mol) of isopropyl bromide dropwise over several hours.
- Reaction Completion: After the addition is complete, heat the reaction mixture at reflux overnight.
- Work-up:
 - Cool the mixture and filter to remove any solids.
 - Remove the methanol from the filtrate using a rotary evaporator.
 - Treat the residue with approximately equal volumes of diethyl ether and water.
 - Separate the aqueous phase and discard it.

- Wash the ether phase with Claisen's solution, adding water to facilitate phase separation. Retain the organic phase.
- Extract the combined aqueous phases with diethyl ether.
- Combine all organic phases and dry over anhydrous magnesium sulfate.
- Purification: Remove the diethyl ether by evaporation. Distill the residue to afford pure **Isopropyl 2-Isopropylphenyl Ether**.



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*Workflow for the synthesis of **Isopropyl 2-Isopropylphenyl Ether**.*

Spectroscopic Data

Detailed experimental spectroscopic data for **Isopropyl 2-Isopropylphenyl Ether** is not widely available in the public domain. The following information is based on general principles of ether spectroscopy and data for structurally related compounds.

¹H NMR Spectroscopy (Predicted):

- Aromatic Protons: Signals expected in the range of δ 6.8-7.3 ppm.
- Isopropyl CH (on ether linkage): A septet is expected around δ 4.4-4.6 ppm.
- Isopropyl CH (on phenyl ring): A septet is expected around δ 3.2-3.4 ppm.
- Isopropyl CH₃ (on ether linkage): A doublet is expected around δ 1.3-1.4 ppm.
- Isopropyl CH₃ (on phenyl ring): A doublet is expected around δ 1.2-1.3 ppm.

¹³C NMR Spectroscopy (Predicted):

- Aromatic Carbons: Signals are expected in the range of δ 115-155 ppm.
- Isopropyl CH (on ether linkage): A signal is expected around δ 70-72 ppm.
- Isopropyl CH (on phenyl ring): A signal is expected around δ 26-28 ppm.
- Isopropyl CH₃ (on ether linkage): A signal is expected around δ 22-24 ppm.
- Isopropyl CH₃ (on phenyl ring): A signal is expected around δ 23-25 ppm.

Mass Spectrometry:

The fragmentation of ethers in mass spectrometry is characterized by several key pathways:

- α -cleavage: The most common fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. For **Isopropyl 2-Isopropylphenyl Ether**, this would lead to the formation of stable carbocations.
- C-O bond cleavage: Cleavage of the carbon-oxygen bond can also occur, leading to the formation of an alkoxide radical and a carbocation.

Infrared (IR) Spectroscopy:

The IR spectrum of an ether is characterized by a strong C-O stretching absorption band.

- C-O Stretch: A strong, prominent band is expected in the region of 1050-1250 cm⁻¹. For aryl alkyl ethers, two distinct bands may be observed in this region.
- C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ are expected for the C-H bonds of the isopropyl groups.
- C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ are expected for the C-H bonds of the aromatic ring.
- C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Biological and Toxicological Profile

The biological activity and toxicological profile of **Isopropyl 2-Isopropylphenyl Ether** have not been extensively studied. The available information is primarily derived from its classification and its relationship to propofol.

GHS Classification:

The compound is classified as harmful if swallowed (Acute toxicity, oral).[1]

Relationship to Propofol:

As a known impurity of propofol (Propofol EP Impurity K), its toxicological impact is of interest in the context of the safety of propofol formulations.[1][2][3][4] However, specific studies on the pharmacological or toxicological effects of this impurity are not readily available.

Other Reported Uses:

- It is used as a catalyst for the rearrangement of isopropoxybenzene in the synthesis of o-alkylated phenols.
- It has been used in the preparation of potent subtype-selective retinoid X receptor (RXR) agonists.

No specific signaling pathways or detailed mechanisms of action have been elucidated for **Isopropyl 2-Isopropylphenyl Ether** in the publicly available literature.

Conclusion

Isopropyl 2-Isopropylphenyl Ether is a compound of interest due to its role as a pharmaceutical impurity and its applications in organic synthesis. This guide has provided a summary of its physicochemical properties and a detailed protocol for its synthesis via the Williamson ether synthesis. While a complete set of experimental spectroscopic and biological data is not yet available, the information presented here serves as a valuable resource for researchers. Further studies are warranted to fully characterize the spectroscopic properties, biological activity, and toxicological profile of this compound to better understand its potential impacts and applications.

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